molecular formula C9H10N2O B6152390 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole CAS No. 743456-86-2

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole

Cat. No. B6152390
CAS RN: 743456-86-2
M. Wt: 162.2
InChI Key:
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2-oxazole, also known as DMOPO, is a heterocyclic organic compound with a five-membered ring structure containing nitrogen, oxygen, and carbon. It is a versatile and important building block for the synthesis of a wide range of organic compounds. DMOPO is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, dyes, and catalysts.

Scientific Research Applications

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, dyes, and catalysts. 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole has also been used in the synthesis of a variety of biologically active compounds, including antibiotics, antifungal agents, and anti-cancer agents.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole is not fully understood. However, it is believed that the nitrogen atom in the molecule can act as a nucleophile, forming a covalent bond with an electrophile. This reaction is believed to be the basis for the synthesis of a wide range of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole are not well understood. However, studies have shown that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole in laboratory experiments include its high reactivity and its low cost. It is also relatively easy to synthesize and is readily available. The main limitation of using 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole in laboratory experiments is its low solubility in water.

Future Directions

There are several potential future directions for research involving 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole. These include further studies into its biochemical and physiological effects, its potential applications in drug development, and its use as a catalyst in organic synthesis. Additionally, further research into the mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole could lead to the development of new synthetic methods. Finally, further studies into the structure-activity relationships of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole could lead to the development of novel compounds with improved biological activity.

Synthesis Methods

The most common method for synthesizing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole is the reaction of 2,5-dimethylpyrrole with oxalyl chloride in the presence of a base. This reaction is carried out in an inert solvent such as chloroform or dichloromethane. The reaction is typically carried out at room temperature and yields 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole in high yields. Other methods for synthesizing 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole include the reaction of 2,5-dimethylpyrrole with ethyl chloroformate, the reaction of 2,5-dimethylpyrrole with ethyl isocyanate, and the reaction of 2,5-dimethylpyrrole with ethyl isothiocyanate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole involves the condensation of 2,5-dimethylpyrrole-1-carboxaldehyde with 2-amino-2-methyl-1-propanol, followed by cyclization with oxalyl chloride and subsequent deprotection.", "Starting Materials": [ "2,5-dimethylpyrrole-1-carboxaldehyde", "2-amino-2-methyl-1-propanol", "oxalyl chloride", "triethylamine", "dichloromethane", "methanol", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethylpyrrole-1-carboxaldehyde with 2-amino-2-methyl-1-propanol in methanol with triethylamine as a catalyst to form the corresponding imine.", "Step 2: Cyclization of the imine with oxalyl chloride in dichloromethane to form the oxazole ring.", "Step 3: Deprotection of the oxazole ring with sodium hydroxide in methanol to remove the methyl protecting group.", "Step 4: Acidification of the reaction mixture with hydrochloric acid to obtain the final product, 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole." ] }

CAS RN

743456-86-2

Product Name

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2-oxazole

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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